molecular formula C16H20N2O2 B1439658 Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 1199215-68-3

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B1439658
CAS No.: 1199215-68-3
M. Wt: 272.34 g/mol
InChI Key: FCAZBVSMQZUCQB-UHFFFAOYSA-N
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Description

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the 5-position, a tert-butyl group at the 3-position, and a phenyl group at the 1-position of the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pinacolone with diethyl oxalate to form the intermediate compound, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative . The reaction typically requires refluxing in ethanol or methanol as the solvent.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Amberlyst-70, a resinous and thermally stable catalyst, can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the corresponding amides or esters.

Scientific Research Applications

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate: Lacks the phenyl group at the 1-position.

    3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the ethyl ester group at the 5-position.

    1-Phenyl-3-methyl-1H-pyrazole-5-carboxylate: Contains a methyl group instead of a tert-butyl group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-tert-butyl-2-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-5-20-15(19)13-11-14(16(2,3)4)17-18(13)12-9-7-6-8-10-12/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAZBVSMQZUCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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